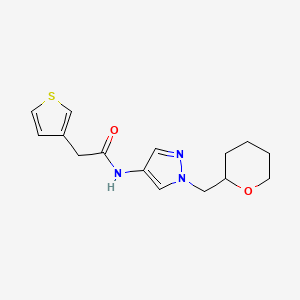

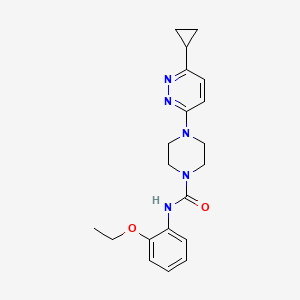

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide is a polyfunctionally substituted heterocyclic compound that is derived from acetamide precursors. It is characterized by the presence of multiple heterocyclic rings such as pyrazole and thiophene, which are known for their potential biological activities, including antitumor properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which served as a key precursor for synthesizing a variety of heterocyclic derivatives . The synthetic pathways involved regioselective attacks and cyclization reactions, leading to a diverse set of products with potential antitumor activities .

Molecular Structure Analysis

The molecular structure of such compounds typically includes a core acetamide moiety linked to various heterocyclic rings. The presence of these rings contributes to the complexity and reactivity of the molecule, allowing for further chemical transformations. The structural analysis would focus on the arrangement of these rings and the potential reactive sites that can be exploited for further chemical modifications.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For example, treatment with phenyl isothiocyanate led to the formation of thiole derivatives, which could then react with hydrazonyl chlorides to yield 1,3,4-thiadiazole derivatives . Additionally, reactions with active methylene reagents and elemental sulfur produced polysubstituted thiophene derivatives . These reactions demonstrate the versatility and reactivity of the cyanoacetamide derivative as a precursor for synthesizing a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. The presence of multiple rings and functional groups can affect properties like solubility, melting point, and stability. The antitumor activity of these compounds suggests that they may interact with biological targets, which is also a reflection of their chemical properties. The evaluation of these properties is crucial for understanding the compound's behavior in biological systems and for optimizing its therapeutic potential.

Applications De Recherche Scientifique

Coordination Chemistry and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. For instance, novel Co(II) and Cu(II) coordination complexes have been synthesized and characterized, demonstrating their potential in enhancing antioxidant activities through hydrogen bonding and self-assembly processes (Chkirate et al., 2019).

Antimicrobial and Antibacterial Applications

Certain derivatives of pyrazole-acetamide show outstanding antibacterial activity against various bacterial strains. The evaluation of these compounds reveals their potential as effective antibacterial agents, showcasing their ability to act as significant alternatives to traditional antibiotics (Chkirate et al., 2022).

Antitumor Activity

Derivatives of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide and related compounds have been explored for their antitumor activities. Novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from such acetamides show promising results in inhibiting tumor growth across various cancer cell lines (Shams et al., 2010).

Synthesis of Novel Compounds with Potential Therapeutic Applications

Research also focuses on the synthesis of novel compounds with potential applications in treating inflammation, cancer, and viral infections. For instance, the synthesis and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives have shown potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Propriétés

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c19-15(7-12-4-6-21-11-12)17-13-8-16-18(9-13)10-14-3-1-2-5-20-14/h4,6,8-9,11,14H,1-3,5,7,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHULNMLYTUFHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)

![5-Azaspiro[3.5]nonan-7-ol](/img/structure/B2508527.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)

![4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2508536.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)